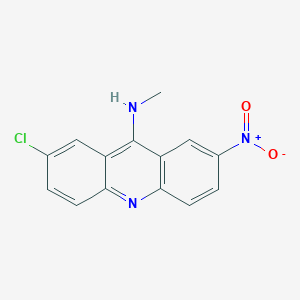
2-Chloro-N-methyl-7-nitroacridin-9-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-methyl-7-nitroacridin-9-amine is a derivative of acridine, a class of compounds known for their broad range of pharmaceutical properties. Acridine derivatives are characterized by their unique physical and chemical properties, biological activities, and industrial applications . This compound, with the molecular formula C14H10ClN3O2, is used primarily in research settings .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methyl-7-nitroacridin-9-amine typically involves the nitration of N-methylacridin-9-amine followed by chlorination. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 7-position of the acridine ring. The subsequent chlorination is performed using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-Chloro-N-methyl-7-nitroacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium thiolate.
Major Products Formed
Oxidation: Formation of 2-Chloro-N-methyl-7-aminoacridin-9-amine.
Reduction: Formation of various reduced derivatives depending on the reaction conditions.
Substitution: Formation of substituted acridine derivatives with different functional groups.
科学的研究の応用
2-Chloro-N-methyl-7-nitroacridin-9-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Biology: Studied for its interactions with biological molecules, such as DNA and proteins.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and fluorescent materials
作用機序
The mechanism of action of 2-Chloro-N-methyl-7-nitroacridin-9-amine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division. The compound’s nitro group also contributes to its biological activity by generating reactive oxygen species that can damage cellular components .
類似化合物との比較
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide): Known for its anticancer properties.
Triazoloacridone (C-1305): Investigated for its potential in cancer therapy.
Uniqueness
2-Chloro-N-methyl-7-nitroacridin-9-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and chloro groups enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and development .
特性
CAS番号 |
56809-18-8 |
|---|---|
分子式 |
C14H10ClN3O2 |
分子量 |
287.70 g/mol |
IUPAC名 |
2-chloro-N-methyl-7-nitroacridin-9-amine |
InChI |
InChI=1S/C14H10ClN3O2/c1-16-14-10-6-8(15)2-4-12(10)17-13-5-3-9(18(19)20)7-11(13)14/h2-7H,1H3,(H,16,17) |
InChIキー |
GFKWGQBBXLUYMP-UHFFFAOYSA-N |
正規SMILES |
CNC1=C2C=C(C=CC2=NC3=C1C=C(C=C3)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


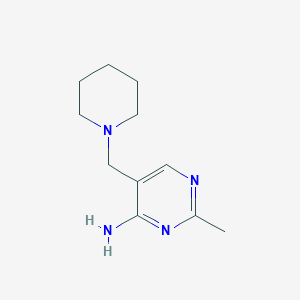
![N-[2-(3-Fluoroanilino)-3-(thiophen-2-yl)quinoxalin-6-yl]benzamide](/img/structure/B12925311.png)
![N-([1,1'-Biphenyl]-3-yl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12925316.png)
![3-Pyridin-2-yl-pyrido[3,4-e][1,2,4]triazine](/img/structure/B12925327.png)
![7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B12925334.png)
![5-Butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine](/img/structure/B12925340.png)
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester](/img/structure/B12925348.png)
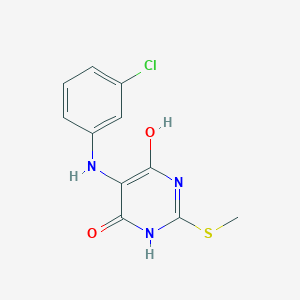
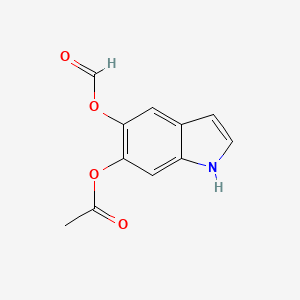
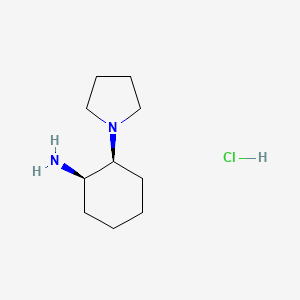
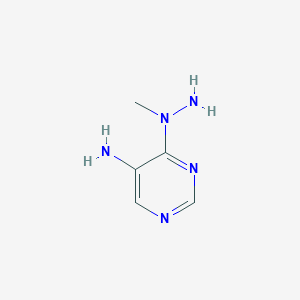
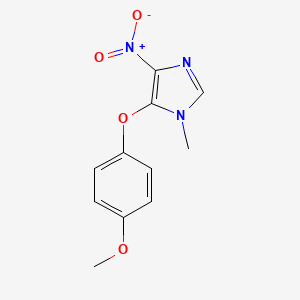
![[4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde](/img/structure/B12925398.png)
![7-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine](/img/structure/B12925402.png)
